

Predicted boiling and melting points of (4-(Methylamino)phenyl)methanol

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Compound of Interest

Compound Name: (4-(Methylamino)phenyl)methanol

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An In-depth Technical Guide to the Predicted and Experimental Determination of the Boiling and Melting Points of **(4-(Methylamino)phenyl)methanol**

Introduction

(4-(Methylamino)phenyl)methanol, identified by the CAS Number 181819-75-0, is an organic compound featuring a phenyl ring substituted with both a hydroxymethyl and a methylamino group.^{[1][2][3][4]} Its molecular formula is C₈H₁₁NO, with a corresponding molecular weight of approximately 137.18 g/mol.^{[1][2][3][4]} The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and an acceptor (the nitrogen and oxygen atoms) suggests that this molecule will exhibit significant intermolecular forces, which are primary determinants of its physical properties such as melting and boiling points.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a dual perspective on determining the boiling and melting points of **(4-(Methylamino)phenyl)methanol**. It delves into the theoretical underpinnings and practical application of computational prediction methods and outlines the established protocols for empirical experimental determination. Understanding these thermophysical properties is critical for predicting a compound's behavior in various environments, assessing its purity, and designing relevant synthetic or formulation processes.

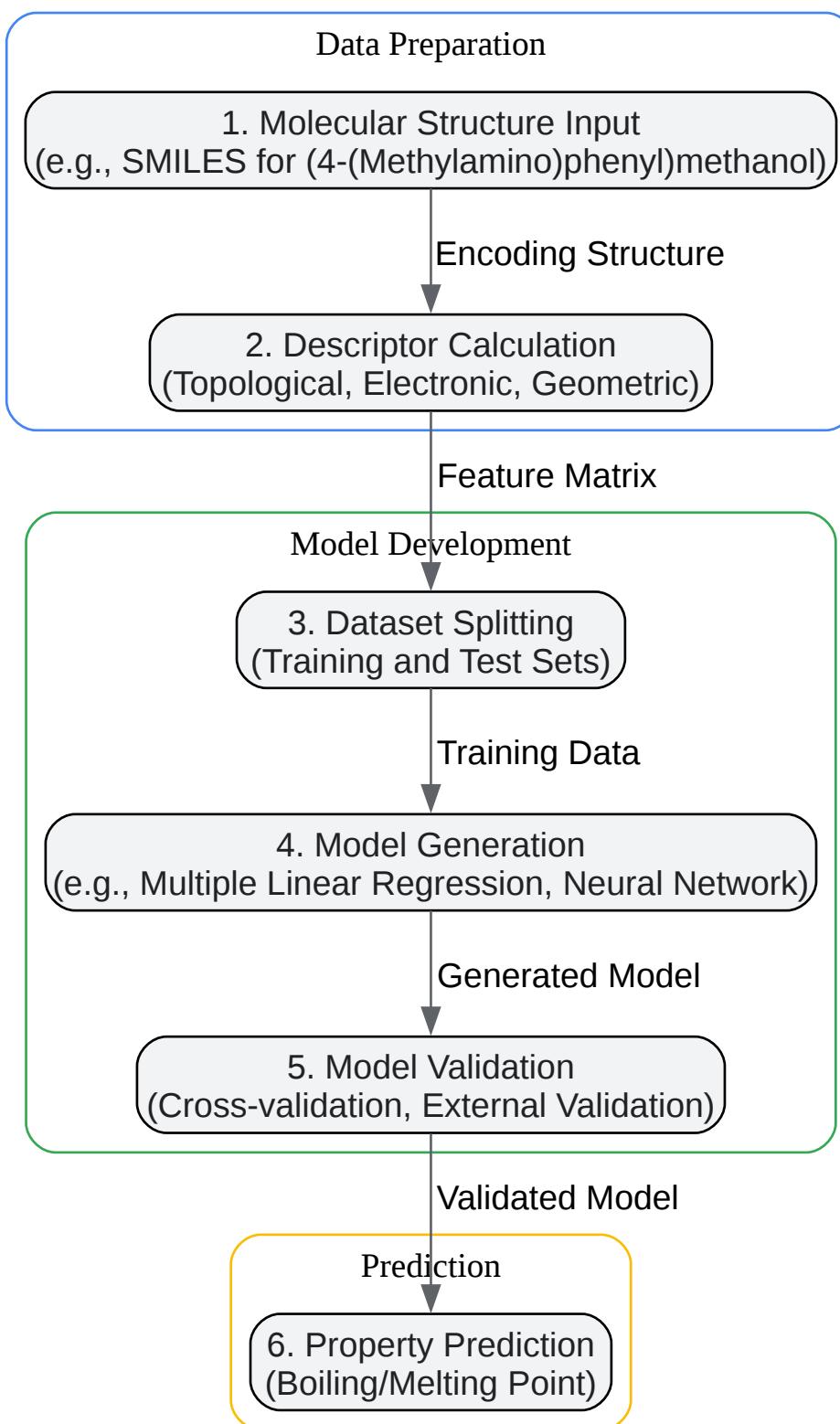
Part 1: Computational Prediction of Boiling and Melting Points

In the absence of extensive experimental data, computational (in silico) methods provide a powerful and efficient means to estimate the physicochemical properties of molecules. These predictive models are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models, group contribution methods, and more recently, machine learning-based approaches.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR modeling is a computational methodology that aims to build a mathematical relationship between the structural features of a molecule and its physicochemical properties.[\[5\]](#)[\[6\]](#) The fundamental assumption is that the molecular structure inherently contains the information that dictates its properties.[\[5\]](#)

The development of a QSPR model involves several key steps, from the calculation of molecular descriptors to the creation and validation of a predictive mathematical model. These models can range from simple linear regressions to complex non-linear approaches like neural networks.[\[1\]](#)[\[5\]](#)

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A generalized workflow for a QSPR study.

For **(4-(Methylamino)phenyl)methanol**, a QSPR approach would involve calculating descriptors that quantify its key structural features:

- Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
- Quantum Chemical Descriptors: Derived from semi-empirical or ab initio calculations, these can include dipole moment, polarizability, and orbital energies, which are crucial for a molecule with polar functional groups.[\[1\]](#)
- Geometric Descriptors: These relate to the 3D shape of the molecule, such as its surface area and volume.

The accuracy of QSPR models is highly dependent on the quality and diversity of the training data.[\[5\]](#) For novel compounds, it's crucial to use models trained on a wide range of structurally similar molecules.

Group Contribution Methods

Group contribution methods are a class of predictive techniques based on the principle that the overall property of a molecule can be estimated by summing the contributions of its individual functional groups.[\[3\]](#)[\[7\]](#)[\[8\]](#) These methods are generally simpler and more interpretable than QSPR models.

The general form of a group contribution model is:

$$f(P) = \sum (n_i * C_i)$$

Where:

- P is the property to be predicted (e.g., boiling or melting point).
- n_i is the number of occurrences of group i.
- C_i is the contribution of group i.

To predict the boiling point of **(4-(Methylamino)phenyl)methanol** using a group contribution method like the Joback method, one would first break down the molecule into its constituent

groups:

- 1 x $>C<$ (aromatic, substituted)
- 4 x $=CH-$ (aromatic)
- 1 x $-NH-$ (secondary amine)
- 1 x $-CH_3$ (methyl group attached to N)
- 1 x $-CH_2-$
- 1 x $-OH$ (primary alcohol)

The contributions of each of these groups to the boiling and melting points are then summed to yield a final predicted value. While computationally efficient, the accuracy of group contribution methods can be limited for complex molecules with strong intramolecular interactions between functional groups that are not accounted for by simple additivity.[\[3\]](#)

Modern Machine Learning and AI Approaches

Recent advancements in machine learning and artificial intelligence have introduced more sophisticated models for property prediction.[\[9\]](#)[\[10\]](#) Techniques like graph convolutional neural networks (GNNs) can learn directly from the molecular graph structure, potentially capturing more complex relationships than traditional QSPR or group contribution methods.[\[11\]](#) Some platforms are now available as user-friendly applications, making these advanced predictive tools more accessible to chemists without requiring extensive programming knowledge.[\[10\]](#)

Part 2: Experimental Determination of Boiling and Melting Points

While predictive methods are invaluable, the gold standard for determining physicochemical properties remains empirical measurement. Experimental data is essential for validating computational models and for regulatory purposes.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses the melting point and broadens the melting range.[12][13]

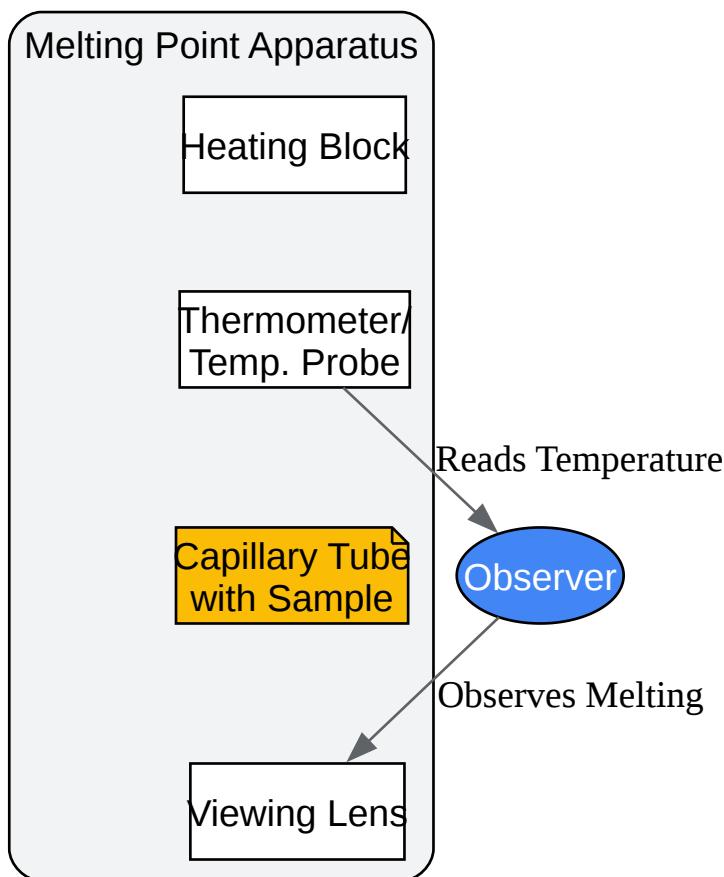
Standard Protocol: Capillary Method (based on ASTM E324)[14]

This is the most common method for determining the melting point of a crystalline organic solid.

Experimental Protocol:

- Sample Preparation:
 - Ensure the sample of **(4-(Methylamino)phenyl)methanol** is completely dry and finely powdered. If necessary, gently crush the crystals.
 - Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder.
 - Compact the sample into the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.
- Apparatus Setup:
 - A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens, is typically used.
 - Alternatively, a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) can be used.[13][15]
- Measurement:
 - Place the capillary tube into the heating block of the apparatus.
 - Heat the sample rapidly to about 20°C below the expected melting point.
 - Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[16]

- Record the temperature at which the first droplet of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (the completion of melting). These two temperatures define the melting range.



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A conceptual diagram of a modern melting point apparatus.

Boiling Point Determination

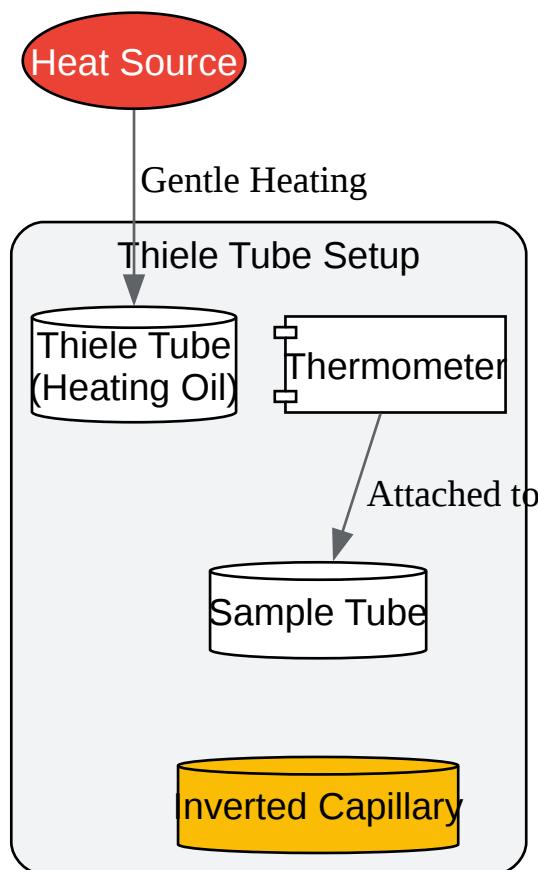
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18][19] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Standard Protocol: Siwoloboff Method (as described in OECD Guideline 103)[17][20]

This micro-method is suitable when only a small amount of the substance is available.

Experimental Protocol:

- Sample Preparation:
 - Fill a small sample tube (approx. 5 mm diameter) with a few milliliters of liquid **(4-(Methylamino)phenyl)methanol**.
 - Take a glass capillary tube (approx. 10 cm long) and seal one end.
 - Place the capillary tube, sealed end up, into the sample tube containing the liquid.
- Apparatus Setup:
 - Attach the sample tube to a thermometer using a rubber band or wire.
 - Immerse this assembly in a heating bath (e.g., a Thiele tube) ensuring the sample is below the level of the heating fluid.
- Measurement:
 - Heat the apparatus gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow and then stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.
 - Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.



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A simplified diagram of a Thiele tube setup for boiling point determination.

Part 3: Data Summary and Discussion

A clear and concise summary of the physicochemical properties is essential for any researcher working with a compound.

Table 1: Physicochemical Properties of **(4-(Methylamino)phenyl)methanol**

Property	Value	Source/Method
CAS Number	181819-75-0	[1] [2] [3] [4]
Molecular Formula	C8H11NO	[1] [2] [3]
Molecular Weight	137.18 g/mol	[1] [2] [3] [4]
Predicted Boiling Point	To be determined by user	e.g., QSPR, Group Contribution
Experimental Boiling Point	To be determined by user	e.g., OECD 103 Method [17]
Predicted Melting Point	To be determined by user	e.g., QSPR, Group Contribution
Experimental Melting Point	To be determined by user	e.g., ASTM E324 Method [14]

Discussion:

The molecular structure of **(4-(Methylamino)phenyl)methanol**, with its hydroxyl (-OH) and secondary amine (-NH-) groups, allows for strong intermolecular hydrogen bonding. This is expected to result in significantly higher melting and boiling points compared to non-polar analogues of similar molecular weight. The aromatic ring also contributes to van der Waals forces.

When comparing predicted versus experimental values, it is important to consider the inherent limitations of each approach.

- Prediction methods are fast and cost-effective but their accuracy is dependent on the quality of the underlying model and the similarity of the target compound to the model's training set. [\[5\]](#) For a molecule with multiple interacting functional groups, simpler models like group contribution may have larger errors.
- Experimental methods provide real-world data but are sensitive to procedural accuracy and sample purity.[\[12\]](#) An impure sample will exhibit a depressed and broadened melting range, which is a key indicator of purity.

For **(4-(Methylamino)phenyl)methanol**, it is advisable to use multiple prediction methods to obtain a consensus range for the boiling and melting points. This predicted range can then guide the experimental determination, for instance, by setting the initial rapid heating temperature in a melting point measurement.[16]

Conclusion

This guide has provided a comprehensive framework for approaching the determination of the boiling and melting points of **(4-(Methylamino)phenyl)methanol**. By integrating both computational prediction methodologies and standardized experimental protocols, researchers can confidently establish these critical physicochemical properties. The predictive power of QSPR and group contribution models offers an excellent starting point, while the empirical data from laboratory measurements provides the definitive validation required for applications in drug development and scientific research.

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